4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide -

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide

Catalog Number: EVT-4327974
CAS Number:
Molecular Formula: C21H18ClN3O5S
Molecular Weight: 459.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits strong inhibitory activity against human class I HDAC isoforms and demonstrates antitumor activity in vitro and in vivo. []

Relevance: While this compound shares the benzamide core with 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, it belongs to a distinct chemical class due to the presence of the pyridazinone scaffold and the absence of a sulfonamide group. It highlights the diverse pharmacological activities achievable through modifications of the benzamide core structure.

Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide)

Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used in the treatment of leukemia. It specifically targets the activity of tyrosine kinases, including BCR-ABL, which is implicated in the development of chronic myeloid leukemia. [, ]

Relevance: Similar to 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, Imatinib contains a benzamide core structure. It also demonstrates the versatility of the benzamide scaffold in medicinal chemistry and its application in developing therapeutic agents for various diseases. ,

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound acts as a potent and selective leukotriene receptor antagonist. It demonstrates a high binding affinity for the leukotriene receptor and exhibits efficacy in preclinical models of bronchoconstriction. []

Relevance: Sharing the benzamide core and the sulfonamide group with 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, ZENECA ZD3523 exemplifies the structural diversity achievable by modifying substituents on the benzamide ring and highlights the potential to target different therapeutic areas through these modifications.

1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine

Compound Description: This compound demonstrates potent and selective antagonist activity towards the melanocortin-4 receptor. It exhibits promising activity in animal models of cachexia, promoting food intake in tumor-bearing mice after oral administration. []

Relevance: The presence of the 4-chlorophenyl group in this compound, similar to the 4-chlorophenylsulfonyl moiety in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, suggests a potential shared pharmacophoric element. It highlights the significance of halogenated aromatic rings in drug design and their potential contribution to biological activity.

1-substituted-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino) Isothioureas

Compound Description: These compounds, featuring a substituted thiosemicarbazide moiety, have been investigated for their antitubercular, anti-HIV, and antibacterial activities. []

Relevance: These compounds showcase the structural diversity that can be achieved around a core heterocyclic scaffold, similar to the benzamide core in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide. The inclusion of a nitrophenyl group in these compounds, analogous to the nitrophenyl moiety in the target compound, emphasizes the importance of this substituent for exploring a range of biological activities.

(1S,2S,3S)‐N‐(2‐(4‐Chlorophenyl)‐1‐{N‐[2‐methyl‐1‐(N‐methylcarbamoyl)propyl]carbamoyl}‐3‐phenylcyclopropyl)benzamide

Compound Description: This compound serves as a conformationally restricted dipeptide model. Its structure incorporates a cyclopropyl ring to constrain the conformation. []

Relevance: This compound, with its benzamide core and a 4-chlorophenyl substituent, similar to the 4-chlorophenylsulfonyl moiety in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, highlights the impact of conformational restrictions on biological activity and underscores the importance of exploring conformational space in drug design.

Compound Description: Timcodar is recognized for its potential in treating mycobacterial infections, specifically Mycobacterium tuberculosis. []

Relevance: The inclusion of a 4-chlorophenyl group in Timcodar, resembling the 4-chlorophenylsulfonyl moiety in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, underscores the significance of this structural feature in designing compounds with anti-infective properties.

N‐[2‐[(3‐Chlorophenyl)amino]‐phenyl]‐3‐(difluoromethyl)‐1‐methyl‐1H‐pyrazole‐4‐carboxamide (SCU2028)

Compound Description: SCU2028 is a pyrazole-4-carboxamide derivative that has demonstrated promising antifungal activity, particularly against Rhizoctonia solani. Its mechanism of action involves the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for fungal respiration. []

Relevance: Although SCU2028 differs significantly in its core structure from 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, the presence of a chlorophenyl group in both compounds emphasizes the importance of exploring halogenated aromatic substituents for developing compounds with potential agricultural applications, particularly in controlling plant diseases.

Compound Description: These series of compounds, encompassing pyrazoline and pyran derivatives, were synthesized and evaluated for their biological activity against various bacterial (Gram-positive and Gram-negative) and fungal strains. []

Relevance: The presence of a 4-chlorophenyl moiety in these compounds, similar to the 4-chlorophenylsulfonyl group in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, highlights the recurring use of this substituent in the development of antimicrobial agents. This consistency suggests a potential role of the 4-chlorophenyl group in enhancing antimicrobial activity, possibly through interactions with microbial targets.

(Z)-4-Chloro-N-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydrobenzo[d]thiazol-2-ylidene}benzene-sulfonamide

Compound Description: This compound belongs to the class of ditosylated 2-iminobenzothiazoles. Its structure features two chlorophenyl rings attached to sulfonamide groups. []

Relevance: This compound shares the 4-chlorophenylsulfonyl moiety with 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, suggesting a potential common pharmacophore. It highlights the significance of sulfonamide derivatives and di-halogenated aromatic rings in drug discovery.

Compound Description: This series of compounds, characterized by an imidazo[1,2-a]pyridine core, were synthesized and screened for their biological activity against Gram-positive and Gram-negative bacteria and fungi. []

Relevance: While structurally distinct from 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, the presence of the 4-chlorophenyl group in these compounds highlights its potential application in diverse chemical scaffolds for exploring antimicrobial properties.

Methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate

Compound Description: This compound, featuring a pyran ring, is synthesized through a multicomponent reaction involving a nitrobenzaldehyde, malononitrile, and methyl acetoacetate. []

Relevance: The inclusion of a nitrophenyl group in this compound, resembling the nitrophenyl moiety in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, emphasizes the versatility of this group as a substituent in various heterocyclic systems.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound, characterized by a pyrazolo[3,4-b]pyridine system, is synthesized through a microwave-assisted reaction involving a benzylidene-oxazolone and a phenylpyrazol amine. []

Relevance: The shared benzamide core and the presence of a chlorophenyl group, similar to the 4-chlorophenylsulfonyl moiety in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, underscores the recurring use of these structural features in medicinal chemistry.

S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5

Compound Description: This compound is a deuterated analog of a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1 R) receptor, JD5037. It is utilized in clinical studies to investigate the pharmacokinetic properties of JD5037. []

Relevance: The presence of the 4-chlorophenyl and 4-chlorophenylsulfonyl moieties in this compound, identical to those in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, indicates a strong structural similarity and suggests a potential overlap in their pharmacological profiles. The shared features highlight the importance of these specific substituents in interacting with biological targets.

4-amino-N-(2,6-dimethylphenyl)benzamide (Compound 2)

Compound Description: Compound 2 is an effective anticonvulsant agent in several animal models, demonstrating activity against seizures induced by various stimuli, including maximal electroshock (MES) and pentylenetetrazol (PTZ). []

Relevance: This compound shares the benzamide core with 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, highlighting the importance of the benzamide structure as a starting point for developing compounds with central nervous system (CNS) activity, particularly in the field of anticonvulsant therapy.

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (Compound 4)

Compound Description: Compound 4 is a potent and long-acting anticonvulsant agent that exhibits enhanced metabolic stability compared to its parent compound, Compound 2. It effectively potentiates hexobarbital-induced sleeping time in mice. []

Relevance: Although it lacks the sulfonamide and specific halogenated aromatic ring present in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, Compound 4 highlights the impact of structural modifications on metabolic stability and pharmacological activity within a series of benzamide derivatives. The presence of the dimethylphenyl group in Compound 4, compared to the substituted phenyl groups in the target compound, suggests the potential influence of steric factors and substitution patterns on biological activity.

Methyl 2-amino-4-(4-chloro­phenyl)-4H-pyrano[3,2-c]coumarin-3-carboxyl­ate N,N-dimethyl­formamide solvate

Compound Description: This compound, containing a pyrano[3,2-c]chromene ring system, is synthesized via the reaction of 4-hydroxycoumarin with a chlorinated cinnamate derivative. []

Relevance: This compound, with its 4-chlorophenyl substituent similar to the 4-chlorophenylsulfonyl group in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, demonstrates the incorporation of this substituent in diverse heterocyclic systems, suggesting its potential as a pharmacophore across various chemical classes.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound features an oxadiazole ring linked to sulfonamide groups, showcasing a unique combination of heterocyclic and sulfonamide moieties. []

Relevance: This compound shares the 4-chlorophenyl and sulfonamide groups with 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide. This structural similarity suggests a potential for common chemical reactivity or pharmacological properties despite the differences in their core structures.

1-(substituted)-2-methyl-3-(4-oxo-2-phenyl quinazolin-3(4H)-yl) isothioureas (QTS1-QTS15)

Compound Description: This series of compounds, featuring a quinazolinone core and substituted isothiourea moieties, exhibited promising antimicrobial, antitubercular, and anti-HIV activities. []

Relevance: While differing in their core structure from 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, these compounds highlight the exploration of various heterocyclic scaffolds, such as quinazolinone, in drug discovery for infectious diseases.

N-Hexyl-2-Methyl-4-Methoxyaniline

Compound Description: This compound is an aromatic amine synthesized via a palladium-catalyzed amination reaction using a bromoanisole and hexylamine as starting materials. []

Relevance: While structurally distinct from 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, N-Hexyl-2-Methyl-4-Methoxyaniline represents a simple aromatic amine, highlighting the importance of exploring a wide range of amine derivatives in medicinal chemistry, as amine functionalities are frequently encountered in bioactive molecules.

N-Methyl-N-(4-chlorophenyl)aniline

Compound Description: This compound is an aromatic amine synthesized through a palladium-catalyzed amination reaction involving a chlorophenyl trifluoromethanesulfonate and N-methylaniline. []

Relevance: The presence of the 4-chlorophenyl group in N-Methyl-N-(4-chlorophenyl)aniline, mirroring the 4-chlorophenylsulfonyl group in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, emphasizes the significance of exploring halogenated aromatic substituents, particularly chlorophenyl groups, in drug design.

Compound Description: This compound represents a key intermediate in the synthesis of various indole-based compounds with potential pharmaceutical applications. []

Relevance: The presence of the 4-chlorophenylthio moiety in this intermediate, similar to the 4-chlorophenylsulfonyl group in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, emphasizes the significance of exploring various substitution patterns on aromatic rings, including both sulfonyl and thioether linkages.

5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile

Compound Description: These structurally related compounds, featuring a pyran ring and a nitrophenyl group, highlight the diversity of substituents that can be incorporated into the pyran scaffold while maintaining a common nitrophenyl moiety. []

Relevance: The inclusion of the nitrophenyl group in these compounds, similar to the nitrophenyl group in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, emphasizes the importance of this group in the context of exploring structure-activity relationships (SAR) and its potential contribution to the overall biological activity of the compounds.

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

Compound Description: This compound, characterized by a chlorophenyl group and a sulfonamide moiety, showcases a specific arrangement of substituents that contributes to its overall conformational preferences. []

Relevance: The shared presence of the 4-chlorophenyl and sulfonamide groups in this compound with 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide suggests a potential for similar intermolecular interactions or binding affinities to biological targets. This similarity emphasizes the importance of these functional groups in medicinal chemistry and their potential contribution to pharmacological activity.

N‐3[4‐(4‐Chlorophenyl) thiazole‐2‐yl]‐2‐(aminomethyl)quinazoline‐4(3H)‐one and Their Derivatives

Compound Description: These compounds, characterized by a quinazoline core and a thiazole ring bearing a 4-chlorophenyl group, were synthesized and evaluated for their potential antitubercular activity. []

Relevance: The presence of the 4-chlorophenyl group, linked to a thiazole ring in these compounds, similar to the 4-chlorophenylsulfonyl moiety in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, highlights the exploration of halogenated aromatic heterocycles in medicinal chemistry, particularly for developing anti-infective agents.

Methyl 2‐amino‐4‐(3‐nitro­phen­yl)‐4H‐benzo[h]chromene‐3‐carboxyl­ate

Compound Description: This compound, featuring a benzo[h]chromene ring system and a nitrophenyl group, highlights the diversity of substituents that can be incorporated into the benzo[h]chromene scaffold while maintaining a common nitrophenyl moiety. []

Relevance: This compound, while structurally distinct, shares the nitrophenyl moiety with 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, indicating a potential shared pharmacophoric element. This emphasizes the relevance of the nitrophenyl group in medicinal chemistry.

2-Amino-6-methyl-5-{5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}-4-(3-nitrophenyl)pyridine-3-carbonitrile

Compound Description: This compound incorporates a pyridine ring, an oxadiazole ring, and a nitrophenyl group. It highlights the synthesis of complex molecules with multiple heterocyclic moieties. []

Relevance: While structurally different from 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, the presence of the nitrophenyl group in this compound suggests a potential shared pharmacophoric element. This commonality highlights the significance of the nitrophenyl group in drug design.

N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide

Compound Description: This compound is a potent and selective C-C chemokine receptor 1 (CCR1) antagonist. Its structure includes a benzamide moiety, a sulfonamide group, and a chlorophenyl ring. []

Relevance: This compound shares the benzamide core, the sulfonamide group, and the chlorophenyl substituent with 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, indicating a close structural similarity and suggesting potential similarities in their pharmacological profiles.

Compound Description: This naphthol derivative incorporates a benzamide core, a dinitrophenyl group, and a naphthalene ring system, showcasing a multi-step synthesis involving a three-component reaction. []

Relevance: Although structurally distinct, this compound and 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide both highlight the use of substituted benzamide scaffolds in medicinal chemistry. They showcase the diversity of substituents that can be incorporated to modulate biological activity.

2-[N-(2-methyl-5-nitrophenyl)amino]-4-(3-pyridyl)pyrimidine

Compound Description: This compound features a pyrimidine ring linked to a nitrophenyl and a pyridyl group. Its synthesis involves a multi-step process that includes purification steps to obtain high purity. []

Relevance: This compound shares the nitrophenyl moiety with 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, suggesting a potential common pharmacophoric element.

2,4-Bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one

Compound Description: This compound features a bicyclic ring system with two 4-chlorophenyl substituents. []

Relevance: The presence of the 4-chlorophenyl groups in this compound, similar to the 4-chlorophenylsulfonyl group in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, emphasizes the use of halogenated aromatic substituents in drug design, suggesting their potential role in interacting with biological targets.

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h- imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

Compound Description: Nilotinib is a tyrosine kinase inhibitor used for treating chronic myeloid leukemia. It exhibits high potency and selectivity towards specific tyrosine kinases. [, ]

Relevance: Similar to 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, Nilotinib contains a benzamide core structure. This structural similarity highlights the importance of benzamide derivatives in the development of anticancer agents, particularly those targeting kinases involved in cancer cell growth and proliferation. ,

2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile

Compound Description: This compound features a pyrazole ring linked to a chlorophenyl group and a malononitrile moiety. []

Relevance: The presence of the 4-chlorophenyl group in this compound, similar to the 4-chlorophenylsulfonyl group in 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, suggests the potential for common intermolecular interactions or binding affinities to biological targets.

2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-(methyl)amino]ethoxy]-n-methyl-n-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Compound Description: This compound represents a bradykinin B1 receptor antagonist, highlighting the development of compounds targeting G protein-coupled receptors (GPCRs). []

Relevance: While structurally distinct from 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, this compound emphasizes the significance of exploring diverse chemical scaffolds, including sulfonamide derivatives and piperazine rings, in drug discovery for modulating GPCR activity.

N-(2-benzoyl-4-chlorophenyl)-benzamides (7a-i)

Compound Description: These substituted benzamide derivatives were synthesized as potential plant growth regulators. []

Relevance: These compounds share the benzamide core and the chlorophenyl substituent with 4-[amino]-N-(2-methyl-3-nitrophenyl)benzamide, highlighting the versatility of the benzamide scaffold and the chlorophenyl group in different applications, including agricultural chemistry.

Properties

Product Name

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methyl-3-nitrophenyl)benzamide

Molecular Formula

C21H18ClN3O5S

Molecular Weight

459.9 g/mol

InChI

InChI=1S/C21H18ClN3O5S/c1-14-19(4-3-5-20(14)25(27)28)23-21(26)15-6-10-17(11-7-15)24(2)31(29,30)18-12-8-16(22)9-13-18/h3-13H,1-2H3,(H,23,26)

InChI Key

RSIYUVIDCRORFF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.